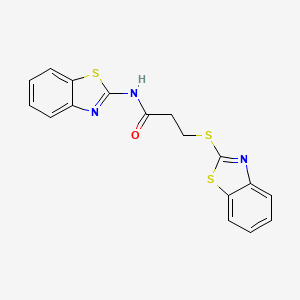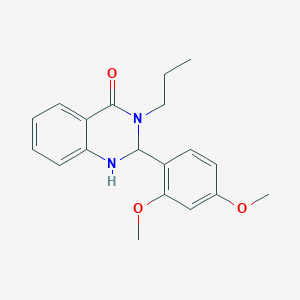![molecular formula C22H21BrN6O5S B10898176 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide](/img/structure/B10898176.png)
2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the triazole intermediate with the aldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the hydroxyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include epoxides or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of complex organic molecules.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide involves its interaction with cellular targets. The triazole ring can bind to enzymes or receptors, inhibiting their function. The bromophenyl group may enhance binding affinity, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide
- **2-{[4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide
Uniqueness
The uniqueness of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide lies in its bromophenyl group, which can enhance its biological activity compared to similar compounds with different halogen substitutions. The combination of the triazole ring, allyl group, and hydrazide moiety also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H21BrN6O5S |
|---|---|
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H21BrN6O5S/c1-4-9-28-20(14-5-7-16(23)8-6-14)25-27-22(28)35-13(2)21(31)26-24-12-15-10-17(29(32)33)11-18(34-3)19(15)30/h4-8,10-13,30H,1,9H2,2-3H3,(H,26,31)/b24-12+ |
InChI-Schlüssel |
ADZPXHZKKRGMEF-WYMPLXKRSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10898102.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10898127.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B10898129.png)
![2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B10898135.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide](/img/structure/B10898147.png)
![1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B10898165.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10898173.png)
![N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10898178.png)
![2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10898185.png)
![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10898194.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898200.png)
![N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898202.png)
